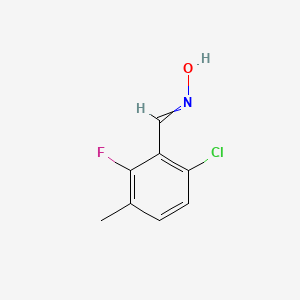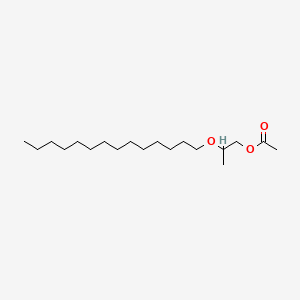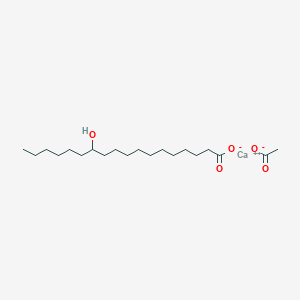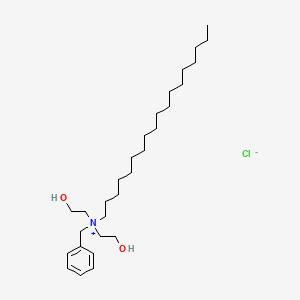![molecular formula C11H14N2O3 B13787706 2-[2-(dimethylamino)-2-oxoethoxy]benzamide CAS No. 6755-04-0](/img/structure/B13787706.png)
2-[2-(dimethylamino)-2-oxoethoxy]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(dimethylamino)-2-oxoethoxy]benzamide is a chemical compound with the molecular formula C11H14N2O3. It is known for its unique structure, which includes a benzamide core with a dimethylamino group and an oxoethoxy group attached. This compound has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(dimethylamino)-2-oxoethoxy]benzamide typically involves the reaction of 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid with amine derivatives. The reaction is carried out using triethylamine (TEA) as a base and tetrahydrofuran (THF) as a solvent . The products are then purified and analyzed using various spectroscopic methods such as IR, 1H NMR, and 13C NMR .
Industrial Production Methods
Industrial production of this compound involves bulk manufacturing and custom synthesis. Companies like ChemScene provide this compound in various quantities, ensuring its availability for research and industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(dimethylamino)-2-oxoethoxy]benzamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
2-[2-(dimethylamino)-2-oxoethoxy]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases and conditions that involve oxidative stress and bacterial infections.
Mecanismo De Acción
The mechanism of action of 2-[2-(dimethylamino)-2-oxoethoxy]benzamide involves its interaction with specific molecular targets and pathways. The compound’s dimethylamino group and oxoethoxy group play crucial roles in its activity. It may exert its effects by modulating the activity of enzymes and receptors involved in oxidative stress and bacterial growth.
Comparación Con Compuestos Similares
2-[2-(dimethylamino)-2-oxoethoxy]benzamide can be compared with other similar benzamide compounds, such as:
- 2,3-dimethoxybenzamide
- 3-acetoxy-2-methylbenzamide These compounds share similar structural features but differ in their specific functional groups and activities. The unique combination of the dimethylamino and oxoethoxy groups in this compound distinguishes it from other benzamide derivatives and contributes to its unique properties and applications .
Propiedades
Número CAS |
6755-04-0 |
|---|---|
Fórmula molecular |
C11H14N2O3 |
Peso molecular |
222.24 g/mol |
Nombre IUPAC |
2-[2-(dimethylamino)-2-oxoethoxy]benzamide |
InChI |
InChI=1S/C11H14N2O3/c1-13(2)10(14)7-16-9-6-4-3-5-8(9)11(12)15/h3-6H,7H2,1-2H3,(H2,12,15) |
Clave InChI |
NOIWEHDTLCFLHV-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)COC1=CC=CC=C1C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[2-[3-[dimethoxy(methyl)silyl]propylamino]ethyl]ethane-1,2-diamine](/img/structure/B13787624.png)




![2-Amino-6-(trifluoromethyl)-4h-benzo[d][1,3]oxazin-4-one](/img/structure/B13787660.png)
![1-Bromo-2-[4-(4-pentylcyclohexyl)cyclohexyl]benzene](/img/structure/B13787664.png)


![methyl (6E,10Z)-5-acetyloxy-4-(3-acetyloxy-2-hydroxy-2-methylbutanoyl)oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate](/img/structure/B13787685.png)

![1',3'-dihydro-7-methoxy-1',3',3'-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2'-[2H]indole]](/img/structure/B13787700.png)
![3-Ethyl-2-[5-(3-ethyl-3H-naphtho[2,1-D]thiazol-2-ylidene)-penta-1,3-dienyl]-naphtho[2,1-D]thiazolium chloride](/img/structure/B13787715.png)
![Dodecanamide, N-[3-[bis(2-hydroxyethyl)oxidoamino]propyl]-](/img/structure/B13787734.png)
